molecular formula C11H14ClN3O B1397811 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1227068-70-3

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Cat. No. B1397811
Key on ui cas rn: 1227068-70-3
M. Wt: 239.7 g/mol
InChI Key: MYISSUVLGOLELT-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

To an ice cooled solution of 2-chloro-3-(piperidin-4-yl)pyrazine-3TFA (150 g, 0.278 mol) in anhydrous dichloromethane (1.5 L) kept under nitrogen was added triethylamine (194 mL, 1.39 mol, 5 eq.) over a period of 15 min., followed by acetic anhydride (53 mL, 0.556 mol, 2 eq.) over a period of 10 min. The resulting mixture was allowed to stir at room temperature for 2 h and quenched with 500 mL of water. After separation, the organic phase was further washed with water (500 mL) and brine (500 mL). The aqueous phases were combined and back extracted with dichloromethane (1 L). Organic extracts were combined, dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=2:3 to 100% ethyl acetate) to give 70 g 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone. Yield: 94% for two steps.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-3-(piperidin-4-yl)pyrazine-3TFA
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:4](F)(F)F)=O.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.[Cl:22][C:23]1[C:28]([CH:29]2[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]2)=[N:27][CH:26]=[CH:25][N:24]=1.C(N(CC)CC)C.C(OC(=O)C)(=O)C>ClCCl>[Cl:22][C:23]1[C:28]([CH:29]2[CH2:34][CH2:33][N:32]([C:2](=[O:1])[CH3:4])[CH2:31][CH2:30]2)=[N:27][CH:26]=[CH:25][N:24]=1 |f:0.1.2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-chloro-3-(piperidin-4-yl)pyrazine-3TFA
Quantity
150 g
Type
reactant
Smiles
OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.ClC1=NC=CN=C1C1CCNCC1
Step Three
Name
Quantity
194 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 500 mL of water
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic phase was further washed with water (500 mL) and brine (500 mL)
EXTRACTION
Type
EXTRACTION
Details
back extracted with dichloromethane (1 L)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=2:3 to 100% ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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